molecular formula C27H22N4O2 B2858063 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 1021037-72-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No.: B2858063
CAS No.: 1021037-72-8
M. Wt: 434.499
InChI Key: PMXULHKBIHDURS-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This complex molecule is built upon a multi-heterocyclic scaffold, incorporating distinct indole, 1,3,4-oxadiazole, and dihydroquinoline pharmacophores within a single structure. The indole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological potential, including reported antiviral, anti-inflammatory, and anticancer activities . The 1,3,4-oxadiazole ring, particularly the 5-phenyl-1,3,4-oxadiazole moiety, is a significant heterocycle valued in drug discovery for its role in contributing to various biological activities. Furthermore, the tetrahydroquinoline (3,4-dihydroquinoline) component is another prominent scaffold frequently explored in the development of bioactive compounds, with some derivatives showing promise in areas such as antiepileptic research . The strategic integration of these fragments suggests this compound has significant potential as a key intermediate or a novel chemical entity for screening in drug discovery programs. It is intended for use in the synthesis of new derivatives, structure-activity relationship (SAR) studies, and investigations into novel mechanisms of action across multiple therapeutic areas. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c32-25(31-16-8-12-19-9-4-6-14-23(19)31)18-30-17-22(21-13-5-7-15-24(21)30)27-29-28-26(33-27)20-10-2-1-3-11-20/h1-7,9-11,13-15,17H,8,12,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXULHKBIHDURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone involves several key steps:

  • Formation of 3,4-Dihydroquinolin-1(2H)-yl: : The quinoline ring is synthesized using classical methods such as Skraup or Friedländer synthesis.

  • Synthesis of 5-Phenyl-1,3,4-Oxadiazole: : The oxadiazole ring is often prepared by cyclization reactions involving acyl hydrazides.

  • Indole Derivative Preparation: : Indoles are typically synthesized through Fischer indole synthesis or Bartoli indole synthesis.

  • Final Assembly: : The three components are connected through amide coupling reactions using appropriate reagents like EDCI or DCC under controlled conditions.

Industrial Production Methods

For large-scale industrial production, continuous flow chemistry methods might be employed to ensure consistent quality and yield. This process would involve automated systems to handle precise temperature, pressure, and reagent delivery controls, maximizing efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various chemical reactions including:

  • Oxidation: : This compound can be oxidized under strong conditions to form quinolinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of more saturated quinoline and indole rings.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the phenyl and oxadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, or hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).

  • Substitution: : Bromine for electrophilic substitution, Grignard reagents for nucleophilic addition.

Major Products

The major products from these reactions would depend on the reaction type:

  • Oxidation: : Quinolinone, oxadiazole with altered oxidation states.

  • Reduction: : More saturated derivatives of the parent compound.

  • Substitution: : Functionalized quinoline, indole, and oxadiazole derivatives.

Scientific Research Applications

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone has applications across various fields:

  • Chemistry: : Used in synthetic chemistry as an intermediate for complex molecule synthesis.

  • Biology: : Investigated for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored as a lead compound in drug development due to its interactions with various biological targets.

  • Industry: : Utilized in the production of specialized dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action for this compound involves multiple molecular targets and pathways:

  • Binding to Enzymes: : It can inhibit or activate specific enzymes, altering cellular metabolism.

  • Intercalation with DNA: : May interact with DNA, affecting gene expression.

  • Signal Transduction Modulation: : Affects signaling pathways, potentially altering cell growth and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent/Functional Group Reported Activity Key Reference
Target Compound Dihydroquinoline + ethanone bridge Indole + 5-phenyl-1,3,4-oxadiazole Potential anti-inflammatory/antimicrobial
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone () Dihydroquinoline + ethanone bridge Pyrazole (5-methyl-3-nitro) Not explicitly stated; likely antimicrobial
1-(3,4-dihydroisoquinolin-2-yl)-2-[[5-(2-methoxyphenyl)-4-allyl-1,2,4-triazol-3-yl]sulfanyl]ethanone () Dihydroisoquinoline + ethanone bridge Triazole-thio + methoxyphenyl Antifungal/anticancer (hypothesized)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-propyl-1H-benzimidazol-1-yl)ethanone () Dihydroquinoline + ethanone bridge Benzimidazole (2-propyl) Neuroprotective/kinase inhibition

Key Observations:

  • Substituent Impact on Bioactivity: The target compound’s indole-oxadiazole group may confer enhanced anti-inflammatory activity compared to pyrazole () or benzimidazole () derivatives, as oxadiazoles are known to modulate COX-2 and TNF-α pathways .
  • Synthetic Feasibility: Compounds with oxadiazole rings (e.g., target compound, ) require chloramine-T-mediated cyclization, whereas pyrazole derivatives () utilize formaldehyde-mediated condensations, affecting scalability .

Functional Analogues with Indole and Oxadiazole Moieties

Table 2: Comparison of Indole-Oxadiazole Derivatives

Compound Name Core Structure Additional Features Activity Key Reference
Target Compound Indole + oxadiazole Dihydroquinoline linkage Hypothesized broad-spectrum activity
3-(5-[(2-naphthyl)oxy)methyl-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one () Quinoline + oxadiazole Naphthyloxy methyl group Anticonvulsant (61% yield)
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-(3-methylbenzyl)isoquinolin-1-one () Isoquinoline + indole Methylbenzyl substitution Not reported; structural similarity

Key Observations:

  • Positional Effects: The target compound’s oxadiazole is directly attached to the indole C3 position, optimizing steric accessibility for target binding compared to naphthyloxy-substituted analogues () .
  • Synergistic Moieties: The combination of indole and oxadiazole in the target compound may enhance dual inhibition of inflammatory cytokines (e.g., IL-6, IL-1β) compared to isoquinoline-linked derivatives () .

Research Findings and Implications

  • Antimicrobial Potential: highlights that dihydroquinoline derivatives with electron-withdrawing groups (e.g., nitro, oxadiazole) exhibit superior antimicrobial activity. The target compound’s oxadiazole group likely enhances this effect via membrane disruption .
  • Anti-inflammatory Edge: Compared to benzimidazole-linked analogues (), the target compound’s indole-oxadiazole moiety may offer stronger COX-2 selectivity, reducing gastrointestinal toxicity .
  • Metabolic Stability: Oxadiazole rings resist enzymatic degradation better than pyrazoles (), suggesting improved pharmacokinetics for the target compound .

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H20N4OC_{24}H_{20}N_{4}O, with a molecular weight of approximately 396.45 g/mol. The structure consists of a dihydroquinoline moiety linked to an oxadiazole and an indole derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC24H20N4O
Molecular Weight396.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole exhibit significant antimicrobial properties. The presence of the oxadiazole ring in the compound enhances its ability to inhibit microbial growth. For instance, one study reported that certain oxadiazole derivatives demonstrated effective activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ciprofloxacin in some cases .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies showed that it could induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. For example, a study found that compounds with similar structures exhibited IC50 values ranging from 28.7 to 159.7 µM against different cancer cell lines .

The proposed mechanism for the biological activity of this compound involves the interaction with specific cellular targets. The oxadiazole moiety may disrupt cellular processes by inhibiting enzymes involved in essential metabolic pathways or by interfering with nucleic acid synthesis . Additionally, molecular docking studies suggest favorable binding interactions with targets involved in cancer progression and microbial resistance mechanisms.

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted that derivatives containing the oxadiazole ring showed enhanced antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard treatments .
  • Cytotoxicity Testing : In research involving L929 fibroblast cells, certain derivatives exhibited significant cytotoxic effects at concentrations above 100 µM, indicating potential for further development as anticancer agents .
  • Molecular Docking Studies : Computational analyses revealed that the compound could effectively bind to active sites on target proteins associated with cancer and microbial resistance, suggesting a rational basis for its biological effects .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive/negative bacteria; superior to ciprofloxacin
CytotoxicityInduces apoptosis in cancer cell lines; IC50 values between 28.7 - 159.7 µM
MechanismInhibits metabolic pathways; interacts with nucleic acids

Q & A

Q. Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield/PuritySource
SolventTetrahydrofuran (THF) or DMFPolar aprotic solvents enhance nucleophilicity and stabilize intermediates. DMF improves oxadiazole cyclization efficiency.
Temperature60–80°CHigher temperatures accelerate cyclization but may degrade sensitive intermediates.
CatalystsPalladium (e.g., Suzuki coupling) or acid/base catalystsPd catalysts enable cross-coupling for aryl-aryl bonds; K₂CO₃ aids deprotonation in acylation.

Validation : Post-synthesis, structural confirmation requires NMR (¹H/¹³C for functional groups) and HRMS (exact mass verification). Discrepancies in spectral data (e.g., unexpected peaks in NMR) often arise from incomplete purification or side reactions, necessitating column chromatography or recrystallization .

Basic: Which spectroscopic and computational methods are most reliable for structural elucidation?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on quinoline (δ 6.8–8.2 ppm), indole (δ 7.1–7.5 ppm), and oxadiazole (no protons).
    • ¹³C NMR : Confirms carbonyl groups (δ 165–175 ppm) and aromatic carbons.
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : Resolves bond angles and torsional strain in crystalline forms (e.g., quinoline-indole dihedral angles ~15–25°) .

Q. Computational Tools :

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity analysis.
  • Molecular Dynamics : Simulates solvent interactions to optimize solubility .

Advanced: How can reaction conditions be optimized to mitigate low yields in oxadiazole-indole coupling?

Answer:
Low yields often stem from steric hindrance between the indole C3 position and oxadiazole. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves regioselectivity.
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc on indole NH) to prevent side reactions.
  • Solvent Screening : Test mixtures like DCM/THF (1:1) to balance polarity and solubility .

Case Study : A 2024 study achieved 78% yield by replacing traditional heating with microwave irradiation (70°C, 150 W) and using Pd(OAc)₂/XPhos as the catalyst system .

Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

Answer:
Discrepancies arise from assay variability or structural analogs. Key steps:

Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls.

SAR Analysis : Compare derivatives to isolate active pharmacophores:

DerivativeStructural ModificationActivity (IC₅₀)Source
Parent CompoundNone12 µM (MCF-7)
Analog AMethoxy substitution on quinoline8 µM (MCF-7)
Analog BReplacement of oxadiazole with thiadiazole25 µM (MCF-7)

Mechanistic Studies : Probe targets (e.g., tubulin inhibition vs. kinase modulation) via Western blot or enzymatic assays .

Advanced: What strategies address solubility challenges in pharmacological testing?

Answer:
Poor solubility (<10 µg/mL in PBS) is common due to high aromaticity. Solutions include:

  • Prodrug Design : Introduce phosphate esters for enhanced aqueous solubility.
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain bioactivity.
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm) to improve bioavailability .

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